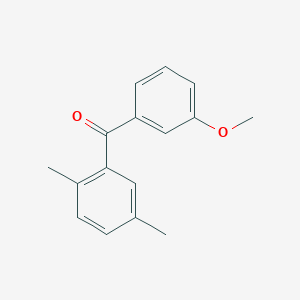

2,5-Dimethyl-3'-methoxybenzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Advanced Chemical Research

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules. nih.govrsc.orgresearchgate.net This structural motif is of considerable interest to researchers due to its presence in pharmacologically relevant natural products and its versatility as a synthetic building block. nih.gov Natural benzophenones have been isolated from higher plants and fungi and exhibit a variety of biological activities. nih.gov

The structural diversity of benzophenones, which can be achieved by introducing different substituents such as hydroxyl, alkyl, or alkyloxy groups, plays a crucial role in their biological activity. researchgate.net This has spurred extensive research into the synthesis of new benzophenone analogs with a range of functionalities. researchgate.net Beyond medicinal chemistry, benzophenone derivatives are also utilized as photoinitiators in polymer chemistry and as UV blockers. researchgate.netresearchgate.net

Historical Perspectives on Methoxy (B1213986) and Alkyl Substituted Benzophenones

The study of substituted benzophenones has a long history, with early research focusing on understanding the effects of different functional groups on the properties of the core benzophenone structure. The introduction of methoxy (CH₃O-) and alkyl (e.g., methyl, CH₃-) groups has been a common strategy to modulate the electronic and steric characteristics of these compounds.

Historically, the synthesis of methoxy-substituted benzophenones has been explored through various methods, including the Friedel-Crafts acylation. nih.gov For instance, the synthesis of certain methoxy-containing benzophenone derivatives has involved the use of reagents like 1,3,5-trimethoxy benzene (B151609). nih.gov Similarly, the synthesis of alkyl-substituted benzophenones has been a subject of investigation, with studies focusing on the influence of the number and position of methyl groups on the compound's properties. researchgate.net

Current Research Imperatives and Gaps for 2,5-Dimethyl-3'-methoxybenzophenone and Related Analogues

While the broader class of substituted benzophenones has been extensively studied, specific analogues like this compound remain less characterized in publicly available scientific literature. Current research on substituted benzophenones continues to explore their potential in various applications, including as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com

A significant portion of the research on substituted benzophenones has focused on derivatives with hydroxyl groups. nih.gov There is a comparative lack of detailed studies on the specific combination of dimethyl and methoxy substitutions as seen in this compound. This represents a gap in the current body of knowledge. Further investigation into the synthesis, properties, and potential applications of this specific compound and its close analogues is warranted to fully understand the structure-activity relationships within this subclass of benzophenones.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 750633-71-7 |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.3 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXFJHFMOIEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640557 | |

| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-71-7 | |

| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,5 Dimethyl 3 Methoxybenzophenone

Classical and Contemporary Approaches to Benzophenone (B1666685) Core Synthesis

The benzophenone core, a diarylketone, is a fundamental structure in organic chemistry. Classically, its synthesis is dominated by the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orglibretexts.org For unsubstituted benzophenone, this typically involves the reaction of benzene (B151609) with benzoyl chloride. oregonstate.edu

Regioselective Functionalization Techniques for Alkyl and Methoxy (B1213986) Substituents

Achieving the specific substitution pattern of 2,5-dimethyl-3'-methoxybenzophenone necessitates precise control over the placement of the methyl and methoxy groups on the two phenyl rings. The regioselectivity of these functionalizations is governed by the directing effects of the substituents already present on the aromatic rings.

For the 2,5-dimethylphenyl moiety, the synthesis would likely start from p-xylene (B151628) (1,4-dimethylbenzene). The two methyl groups are ortho, para-directing. Acylation of p-xylene would be expected to occur at the 2-position, ortho to one methyl group and meta to the other, leading to the desired 2,5-dimethylphenyl ketone.

For the 3'-methoxyphenyl component, the methoxy group is a strong ortho, para-directing group. To achieve the meta-substitution pattern, one might start with a different precursor or employ a directing group strategy. nih.gov However, in the context of a Friedel-Crafts acylation, if 3-methoxybenzoyl chloride is used as the acylating agent with 1,4-dimethylbenzene, the desired regiochemistry is directly achieved.

Recent advances in catalysis have provided powerful tools for regioselective functionalization. Transition metal-catalyzed C-H bond activation, for instance, offers a way to directly functionalize specific positions on an aromatic ring, often guided by a directing group. nih.govnih.gov While perhaps overly complex for this specific target, these methods highlight the ongoing development of highly selective synthetic tools.

Green Chemistry Principles and Sustainable Synthesis Routes for Substituted Benzophenones

The principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing chemical processes that are more environmentally benign. consensus.appmsu.educhemistryjournals.net These principles are increasingly being applied to the synthesis of substituted benzophenones to reduce waste, minimize energy consumption, and use safer chemicals. chemistryjournals.netjddhs.com

Key green chemistry considerations for benzophenone synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. msu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. consensus.app

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. chemistryjournals.netjddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for instance by using microwave-assisted synthesis. chemistryjournals.netjddhs.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. msu.edu

For the synthesis of this compound, applying green chemistry principles could involve using a recyclable solid acid catalyst for the Friedel-Crafts reaction instead of AlCl₃, which would reduce waste and simplify purification. The use of a solventless reaction or a green solvent would also contribute to a more sustainable process.

Novel Synthetic Pathways and Reaction Optimization for this compound

Research into the synthesis of complex organic molecules continually uncovers new and optimized reaction pathways. For this compound, several modern synthetic strategies can be envisioned beyond the classical Friedel-Crafts approach.

Friedel-Crafts Acylation Variations for Methoxy- and Dimethyl-Substituted Phenyl Rings

The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones. wikipedia.org For the synthesis of this compound, the most direct approach would be the acylation of 1,4-dimethylbenzene with 3-methoxybenzoyl chloride.

Reaction: 1,4-Dimethylbenzene + 3-Methoxybenzoyl chloride --(Lewis Acid)--> this compound + HCl

A critical consideration is the choice of Lewis acid catalyst. While AlCl₃ is traditional, it can sometimes cause demethylation of methoxy groups. stackexchange.com Milder catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), or even rare earth metal triflates, can be effective for activated systems like those containing methoxy groups and may prevent this side reaction. stackexchange.com Reaction conditions, such as temperature, must be carefully controlled to prevent the formation of tarry by-products and maximize yield. oregonstate.edu

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,4-Dimethylbenzene | 3-Methoxybenzoyl chloride | AlCl₃, ZnCl₂, or FeCl₃ | This compound |

Organometallic Coupling Reactions for Diarylmethanone Formation

Organometallic coupling reactions have revolutionized the formation of carbon-carbon bonds. fiveable.me These reactions offer an alternative to electrophilic aromatic substitution and can be highly efficient and selective.

One such method is the Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. fiveable.melibretexts.org To synthesize this compound, this could involve the coupling of a 2,5-dimethylphenylboronic acid with a 3-methoxybenzoyl halide, or vice versa.

Another relevant organometallic approach involves the use of Gilman reagents (lithium diorganocopper compounds). libretexts.orgpressbooks.pub These reagents can react with acyl chlorides to form ketones. youtube.com For example, lithium di(2,5-dimethylphenyl)cuprate could be reacted with 3-methoxybenzoyl chloride. A key advantage of Gilman reagents is that they typically add only once to the acyl chloride, preventing the formation of tertiary alcohol byproducts that can occur with more reactive organometallics like Grignard reagents. youtube.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Product |

| Suzuki-Miyaura | 2,5-Dimethylphenylboronic acid | 3-Methoxybenzoyl chloride | Palladium complex | This compound |

| Gilman Reagent | Lithium di(2,5-dimethylphenyl)cuprate | 3-Methoxybenzoyl chloride | None | This compound |

Photochemical and Electrochemical Synthesis Approaches

Photochemical and electrochemical methods represent cutting-edge, often greener, approaches to organic synthesis.

Photochemical synthesis utilizes light to initiate chemical reactions. gordon.edu For benzophenones, photochemical methods are more commonly associated with their reactions, such as photoreduction to benzopinacols, rather than their synthesis. gordon.eduresearchgate.nethilarispublisher.comijpda.org However, photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions and could potentially be adapted for the synthesis of substituted benzophenones. nih.govjddhs.com

Electrochemical synthesis uses electrical current to drive chemical reactions. This can reduce the need for chemical oxidizing or reducing agents, aligning with green chemistry principles. While not a standard method for benzophenone synthesis, electrosynthesis is a growing field with the potential for developing novel synthetic routes.

Mechanistic Investigations of Reactions Involving 2,5 Dimethyl 3 Methoxybenzophenone

Photochemical Reactivity and Excited State Mechanisms

The photochemical behavior of benzophenones is dominated by the reactivity of their excited triplet states, which are efficiently populated from the initially formed singlet excited state. The substitution pattern on the phenyl rings, such as the presence of dimethyl and methoxy (B1213986) groups in 2,5-dimethyl-3'-methoxybenzophenone, is expected to influence the energy and character of these excited states and, consequently, their reaction pathways.

Photoinduced Electron Transfer Processes and Radical Anion Formation

Upon photoexcitation, benzophenones can act as electron acceptors from suitable donors, leading to the formation of a benzophenone (B1666685) radical anion. This process is a key step in many photochemical reactions. For this compound, it is plausible that in the presence of an electron-donating species, photoinduced electron transfer (PET) would occur.

The formation of the radical anion can be influenced by the solvent polarity and the oxidation potential of the electron donor. While no specific studies on this compound were found, research on other substituted benzophenones suggests that the stability of the resulting radical anion would be affected by the electronic properties of the substituents. The methoxy group, being an electron-donating group, might slightly destabilize the radical anion, while the dimethyl groups would have a smaller electronic effect. In a study on naphthol-naphthalimide conjugates, PET from a naphthol moiety to an excited naphthalimide was observed, forming a radical ion pair. mdpi.com This highlights the general feasibility of such processes in conjugated systems.

Hydrogen Abstraction and Ketyl Radical Generation in Photoreduction

A hallmark reaction of excited triplet benzophenones is the abstraction of a hydrogen atom from a suitable donor, typically a solvent like isopropanol (B130326) or an alkane, to form a ketyl radical. This photoreduction process is fundamental to many synthetic applications.

Table 1: Postulated General Steps in the Photoreduction of this compound

| Step | Reaction | Intermediate/Product |

| 1. Excitation | This compound + hν | Excited Singlet State |

| 2. Intersystem Crossing | Excited Singlet State → | Excited Triplet State |

| 3. Hydrogen Abstraction | Excited Triplet State + H-Donor | This compound Ketyl Radical + Donor Radical |

| 4. Dimerization | 2 x Ketyl Radical | Pinacol Product |

Intramolecular Photocyclization and Rearrangement Pathways

Substituted benzophenones can undergo intramolecular photochemical reactions, such as cyclization or rearrangement, depending on the nature and position of the substituents. For instance, o-alkyl substituted benzophenones are known to undergo intramolecular hydrogen abstraction to form photoenols, which can then undergo further reactions.

In the case of this compound, the presence of a methyl group at the 2-position (ortho to the carbonyl) makes it a candidate for intramolecular hydrogen abstraction from the methyl group by the excited carbonyl. This would lead to the formation of a biradical intermediate that could subsequently cyclize. A study on the photocyclization of 2-benzyloxy-4-methoxybenzophenone showed the formation of a benzofuran (B130515) derivative through a proposed internal hydrogen transfer followed by cyclization of the resulting diradical. While this provides a potential parallel, the specific reaction pathways for this compound remain uninvestigated.

Intersystem Crossing (ISC) Dynamics and Triplet State Involvement

The high efficiency of many benzophenone-sensitized photoreactions is due to the rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). For the parent benzophenone, this process is extremely fast.

The substitution on the aromatic rings of this compound would be expected to modulate the ISC rate and the lifetime of the resulting triplet state. Methoxy substitution, in particular, can influence the spin-orbit coupling, which is a key factor governing the ISC rate. Studies on other benzophenone derivatives have shown that the triplet lifetime can be sensitive to the substitution pattern and the solvent environment. However, without specific spectroscopic data for this compound, any discussion on its specific ISC dynamics remains speculative.

Thermal and Catalytic Reaction Pathways

Beyond photochemistry, the reactivity of this compound can be explored under thermal and catalytic conditions.

Oxidation Mechanisms and Cu-Promoted Hydroxylation Studies

The oxidation of benzophenones can lead to a variety of products, and the use of metal catalysts can provide selectivity. Copper-promoted hydroxylation of C-H bonds is a known transformation for aromatic ketones. These reactions often proceed via the formation of a complex between the copper catalyst and the substrate, followed by the generation of a reactive oxidizing species.

For an unsymmetrical ketone like this compound, a key challenge in catalytic hydroxylation would be controlling the regioselectivity—that is, directing the hydroxylation to a specific C-H bond on either of the two different aromatic rings. While there are no studies specifically employing this compound as a substrate, research on other unsymmetrical ketones has shown that directing groups can be used to achieve regioselective hydroxylation. The inherent electronic properties of the two rings in this compound (one being electron-rich due to the dimethyl groups and the other influenced by the methoxy group) would also play a significant role in determining the site of oxidation.

Reduction Methodologies: Catalytic and Stoichiometric Approaches

The reduction of the carbonyl group is a fundamental transformation for benzophenones, yielding either secondary alcohols (benzhydrols) or completely deoxygenated methylene (B1212753) compounds (diphenylmethanes). The choice between these outcomes is dictated by the specific reduction methodology employed, which can be broadly categorized into catalytic and stoichiometric approaches.

Catalytic Hydrogenation: Catalytic hydrogenation offers a clean and efficient route for the reduction of benzophenones. The reaction typically involves molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, Raney nickel is an effective catalyst for the hydrogenation of benzophenone to benzhydrol in solvents like 2-propanol. epa.govresearchgate.net Other common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and palladium on barium sulfate (B86663) (Pd/BaSO₄). epa.govresearchgate.net The catalytic cycle for such hydrogenations often involves the activation of both hydrogen and the ketone on the catalyst surface. Over-reduction to the corresponding diphenylmethane (B89790) can occur, particularly at higher temperatures or with more active catalysts. researchgate.net

Stoichiometric Reductions: Several classic stoichiometric reduction methods are applicable to benzophenones, each with a distinct mechanism and tolerance for other functional groups.

Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgnih.gov The reaction is a reversible transfer hydrogenation that proceeds through a six-membered ring transition state. wikipedia.org It is highly chemoselective for aldehydes and ketones, making it suitable for substrates with other reducible functional groups. wikipedia.org Recent studies have also explored base-mediated MPV reductions using potassium phosphate (B84403) and a secondary alcohol, which can be effective for electron-rich aromatic ketones. nih.gov The mechanism for MPV reductions using lithium alkoxides has been suggested to involve a single electron transfer (SET) pathway. researchgate.netacs.org

Wolff-Kishner Reduction: This reaction converts a ketone directly to a methylene group under strongly basic conditions. tandfonline.comwikipedia.org The process involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄). wikipedia.orgvaia.com Subsequent deprotonation by a strong base (like KOH or potassium tert-butoxide) and heating leads to the elimination of nitrogen gas (N₂) and the formation of the alkane. tandfonline.comwikipedia.org The Huang Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common variant. tandfonline.com Due to the harsh basic conditions, this method is not suitable for base-sensitive substrates. wikipedia.org

Clemmensen Reduction: This method also reduces a ketone to an alkane but under strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.in It employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones, such as those produced via Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.in The mechanism is complex and not fully understood due to the heterogeneous nature of the reaction, but it is believed to involve organozinc intermediates on the surface of the zinc. wikipedia.orgacs.org The substrate must be stable to strong acid. wikipedia.org

A comparison of these common reduction methodologies for a generic benzophenone is presented below.

| Method | Reagents | Product | Conditions | Key Mechanistic Feature |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Benzhydrol | Neutral, various solvents | Heterogeneous catalysis |

| Meerwein-Ponndorf-Verley | Al(O-i-Pr)₃, i-PrOH | Benzhydrol | Mild, neutral/basic | Hydride transfer via cyclic TS |

| Wolff-Kishner | N₂H₄, KOH, heat | Diphenylmethane | Strongly basic | Hydrazone intermediate |

| Clemmensen | Zn(Hg), conc. HCl | Diphenylmethane | Strongly acidic | Organozinc intermediates |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Substituted Benzophenones

The two aromatic rings of this compound possess different substituent patterns, which dictates their reactivity and the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, the aromatic ring acts as a nucleophile attacking an electrophile. The rate and position of the attack are governed by the electronic properties of the substituents already present on the ring. lumenlearning.com Substituents are classified as activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing. libretexts.orgfiveable.me

Ring A (2,5-Dimethylphenyl ring): This ring contains two methyl groups. Alkyl groups like methyl are weakly activating and ortho/para-directing due to their electron-donating inductive effect. fiveable.me

Ring B (3'-Methoxyphenyl ring): This ring has a methoxy group (-OCH₃) at the 3' position. The methoxy group is an activating, ortho/para-directing group due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. organicchemistrytutor.comlibretexts.org

The Carbonyl Group: The ketone carbonyl group acts as a deactivating, meta-directing group for both rings to which it is attached. libretexts.org This is due to its electron-withdrawing inductive and resonance effects, which destabilize the cationic intermediate (arenium ion) when the attack is at the ortho or para positions. libretexts.org

For This compound , the directing effects of the substituents on each ring will compete.

On the 2,5-dimethylphenyl ring , the two methyl groups activate the ring. The carbonyl group deactivates it. The positions ortho and para to the methyl groups (positions 3, 4, and 6) are activated. However, the carbonyl group strongly directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carbonyl). The combined effect would likely lead to complex product mixtures, with substitution favored at the 4-position, which is para to one methyl group and ortho to the other, and not directly meta to the deactivating carbonyl.

On the 3'-methoxyphenyl ring , the methoxy group is a powerful ortho/para director, activating the 2', 4', and 6' positions. organicchemistrytutor.com The carbonyl group deactivates this ring and directs meta to itself (to the 3' and 5' positions). The strong activating and directing effect of the methoxy group will dominate, favoring substitution at the positions ortho and para to it (2', 4', and 6'). The 3'-position is already occupied. Therefore, electrophilic attack is most likely at the 2', 4', and 6' positions, with steric hindrance potentially influencing the ratio of these isomers.

| Ring | Substituent | Effect on Reactivity | Directing Effect | Predicted Substitution Sites |

| A: 2,5-dimethylphenyl | 2-CH₃, 5-CH₃ | Activating | Ortho, Para | 3, 4, 6 |

| -CO- | Deactivating | Meta | 3, 5 | |

| B: 3'-methoxyphenyl | 3'-OCH₃ | Activating | Ortho, Para | 2', 4', 6' |

| -CO- | Deactivating | Meta | 3', 5' |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve a nucleophile attacking an aromatic ring and displacing a leaving group. wikipedia.org This reaction is generally difficult on electron-rich benzene (B151609) rings and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgbyjus.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For this compound, SNAr is unlikely to occur under typical conditions unless a suitable leaving group and additional strong electron-withdrawing groups are introduced onto one of the rings. The existing methyl and methoxy substituents are electron-donating, which disfavors the formation of the necessary anionic intermediate. The carbonyl group is electron-withdrawing, but its effect alone is generally insufficient to activate the rings for SNAr without a good leaving group present. masterorganicchemistry.com If, for example, a fluorine atom were present at a position ortho or para to the carbonyl group, SNAr might become feasible.

Carbon-Carbon Bond Formation and Cleavage Reactions

The benzophenone framework can participate in reactions that form or break carbon-carbon bonds, often through photochemical pathways.

Carbon-Carbon and Carbon-Oxygen Bond Cleavage: Photolysis of benzophenone derivatives can lead to the cleavage of bonds. Upon UV irradiation, benzophenone is excited from its ground state (S₀) to a singlet state (S₁), which then efficiently undergoes intersystem crossing to a reactive triplet state (T₁). nih.gov This triplet state, often described as a diradical, is highly reactive.

While direct cleavage of the C-C bond between a phenyl ring and the carbonyl group is not typical, cleavage of bonds on substituents is well-documented. For instance, studies on benzophenones with alkoxy substituents have shown that C-O bond cleavage can occur upon two-photon laser flash photolysis. nih.gov This process involves excitation of the T₁ state to a higher triplet state (Tₙ), from which the bond breaks. nih.gov For a molecule like this compound, such a mechanism could potentially lead to the cleavage of the C-O bond of the methoxy group. Similarly, photochemical reactions can induce the cleavage of C-Br bonds in halogenated benzophenone derivatives. nih.gov Radical reactions are a key feature of C-C bond cleavage processes. acs.org

Carbon-Carbon Bond Formation: Benzophenone itself is a widely used photocatalyst for reactions involving C-C bond formation. Its excited triplet state can act as a powerful hydrogen atom transfer (HAT) agent. nih.gov In a process known as HAT photocatalysis, the excited benzophenone abstracts a hydrogen atom from a suitable donor (like a silane (B1218182) or an alkane), generating a carbon-centered radical. nih.govacs.org This radical can then participate in various coupling reactions, including those catalyzed by transition metals like nickel, to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. acs.org This synergistic approach allows for cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins under mild conditions. acs.org Although these are examples of benzophenone acting as a catalyst, they illustrate the fundamental reactivity of the excited ketone in initiating radical processes that lead to C-C bond formation.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Aspects: The kinetics of benzophenone reactions, particularly photochemical ones, have been extensively studied. The photoreduction of benzophenones, for example, is highly dependent on the nature of the ring substituents. acs.orgacs.org

Photoreduction Kinetics: Upon photoexcitation, the benzophenone triplet state abstracts a hydrogen atom from a donor (e.g., an alcohol or polymer), forming a benzophenone ketyl radical. acs.orgrsc.org The rate of this hydrogen abstraction is influenced by the electronic properties of the substituents. Electron-withdrawing groups can affect the energy and character of the excited state, which in turn alters the reaction rate and activation energy. acs.orgacs.org The subsequent decay of the ketyl radicals, through recombination or other pathways, also has its own kinetics, which can be studied using techniques like nanosecond laser flash photolysis. rsc.orgresearchgate.net Studies on benzophenone derivatives have shown that reaction rate constants can vary significantly with substitution patterns and solvent polarity. acs.org For example, the rate constant for the degradation of benzophenone-4 by UV/H₂O₂ was found to be 0.48 min⁻¹, following pseudo-first-order kinetics. nih.gov

Catalytic Reaction Kinetics: In catalytic hydrogenations, the reaction rate can show different dependencies on the concentrations of the substrate, hydrogen, and catalyst. For the hydrogenation of benzophenone over Raney nickel, the initial rate was found to have a first-order dependence on hydrogen pressure and catalyst loading but a zero-order dependence on the benzophenone concentration. epa.gov The activation energy for this specific catalytic hydrogenation was determined to be 56 kJ/mol. epa.gov

Thermodynamic Aspects: Thermodynamic data provide insight into the stability of molecules and the energy changes associated with their reactions. For substituted benzophenones, properties such as enthalpies of formation and vaporization have been investigated. nih.gov

Enthalpies of Formation: The stability of different isomers and conformers can be assessed through their standard molar enthalpies of formation (ΔfHₘ°). These values can be determined experimentally through calorimetry or calculated using quantum chemical methods. nih.govresearchgate.net For substituted benzophenones, these enthalpies are influenced by non-covalent interactions between substituents and intramolecular hydrogen bonding where applicable. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethyl 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Analysis

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of 2,5-dimethyl-3'-methoxybenzophenone displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as a complex multiplet in the downfield region, indicative of their varied electronic environments. The protons of the two methyl groups on one of the benzene (B151609) rings and the methoxy (B1213986) group on the other ring each give rise to a singlet, with their specific chemical shifts confirming their positions.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon of the benzophenone (B1666685) core is readily identified by its characteristic downfield chemical shift, typically around 196-198 ppm. The aromatic carbons resonate in the range of approximately 110-140 ppm, with the carbon attached to the methoxy group showing a shift influenced by the oxygen atom. The carbons of the methyl and methoxy groups appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~196-198 |

| Aromatic Protons/Carbons | Multiplet | ~110-140 |

| Methyl Protons/Carbons | Singlet | Upfield region |

| Methoxy Protons/Carbons | Singlet | Upfield region |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.netwalisongo.ac.idyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.eduresearchgate.net For instance, the protons of the methyl groups will show correlations to the quaternary carbons and the adjacent CH carbons in the dimethyl-substituted ring, confirming their placement. The protons of the methoxy group will show a correlation to the carbon atom it is attached to in the other ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, usually on adjacent carbon atoms. sdsu.eduresearchgate.net In the aromatic regions, COSY helps to trace the connectivity of the protons around each ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net For example, NOESY can show through-space interactions between the protons of one of the methyl groups and a nearby proton on the other aromatic ring, providing clues about the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in These vibrations are specific to the types of bonds and functional groups present.

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the benzophenone ketone group. scielo.br The spectrum will also display multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. The C-H stretching vibrations of the aromatic and methyl groups typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the methoxy group will give rise to a distinct band, usually in the 1000-1300 cm⁻¹ range. ias.ac.in

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C=C bonds often show strong Raman signals. ias.ac.in

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1650-1680 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C-O Stretch (Methoxy) | 1000-1300 | IR |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (240.3 g/mol ). sigmaaldrich.cn The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. miamioh.edu This can lead to the formation of acylium ions. For instance, cleavage could result in ions corresponding to the 2,5-dimethylbenzoyl cation and the 3-methoxybenzoyl cation. Further fragmentation of these ions and the aromatic rings can also occur, leading to a characteristic pattern of fragment ions in the mass spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.comusp.br Molecules with conjugated systems, such as the aromatic rings and the carbonyl group in this compound, absorb UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. These transitions are typically π → π* and n → π* transitions. uoanbar.edu.iq The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. uoanbar.edu.iq The position and intensity of these absorption bands are influenced by the substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

A crystal structure of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would provide a clear picture of the conformation adopted by the molecule in the crystalline state, including the dihedral angle between the two aromatic rings. Furthermore, X-ray crystallography can elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack together to form the crystal lattice. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl 3 Methoxybenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. The theory is based on the principle that the energy of a molecule can be determined from its electron density.

The rotational freedom around the single bonds in 2,5-Dimethyl-3'-methoxybenzophenone—specifically the bonds connecting the carbonyl group to the two phenyl rings—allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. By mapping these energies, a potential energy surface is created, which reveals the most stable, low-energy conformations (global and local minima) and the energy barriers to interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, a DFT calculation would determine the energies and spatial distributions of these orbitals.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting an electron. Its energy is related to the electron affinity.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The locations of the HOMO and LUMO on the molecular structure indicate the likely sites for nucleophilic and electrophilic attack, respectively.

When this compound undergoes a chemical reaction, it passes through a high-energy transition state. DFT calculations can be used to locate the geometry and energy of these transition states. This process, known as transition state elucidation, is fundamental to understanding reaction mechanisms. By mapping the energy profile from reactants to products, including any intermediates and transition states, a detailed reaction pathway can be constructed. This allows for the theoretical determination of reaction rates and the prediction of the most favorable reaction pathways.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photochemical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. nih.gov This is particularly relevant for benzophenone (B1666685) derivatives, which are known for their photochemical activity. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. It can also be used to investigate the nature of these excited states (e.g., n→π* or π→π* transitions), their lifetimes, and the pathways for de-excitation, such as fluorescence or intersystem crossing to a triplet state, which are critical for understanding photochemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movement. This provides a view of the molecule's vibrations, rotations, and conformational changes. When performed in the presence of explicit solvent molecules (like water or an organic solvent), MD simulations are invaluable for understanding how the solvent influences the structure, stability, and behavior of this compound.

Quantum Chemical Approaches for Predicting Spectroscopic Signatures and Vibrational Frequencies

Quantum chemical methods are highly effective at predicting various types of molecular spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated spectrum to an experimental one can help confirm the molecule's structure. Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which is another powerful tool for structural elucidation.

Synthesis and Reactivity of Derivatives and Analogues of 2,5 Dimethyl 3 Methoxybenzophenone

Exploration of Positional Isomers and Alkyl Chain Variations on the Benzophenone (B1666685) Scaffold

The arrangement of substituents on the two benzene (B151609) rings of the benzophenone core significantly influences its properties. nih.gov Positional isomers of dimethylbenzophenone, for example, involve different placements of the two methyl groups on the cyclohexane (B81311) ring, leading to structures such as 1,2-dimethyl, 1,3-dimethyl, and 1,4-dimethylcyclohexane. doubtnut.comquora.comdoubtnut.comyoutube.com Similarly, altering the position of the methoxy (B1213986) group in methoxybenzophenone isomers affects their chemical behavior. nih.gov

The synthesis of various substituted benzophenones is often achieved through methods like the Friedel–Crafts acylation. For instance, a series of benzophenone derivatives were synthesized by the bromination of 1,3,5-trimethoxy benzene followed by Friedel–Crafts acylation. nih.gov Another common synthetic route is the Knoevenagel condensation, which has been used to prepare ring-substituted 2-methoxyethyl phenylcyanoacrylates from the corresponding benzaldehydes and 2-methoxyethyl cyanoacetate. chemrxiv.org

The length and branching of alkyl chains attached to the benzophenone scaffold also play a crucial role in modulating its properties. For example, in the synthesis of propafenone (B51707) analogues, which are inhibitors of P-glycoprotein, different alkyl groups were introduced by reacting hydroxybenzophenones with epichlorohydrin (B41342), followed by nucleophilic ring-opening with various amines. acs.org

The following table provides examples of different positional isomers and alkyl chain variations of substituted benzophenones.

| Compound Name | Ring Substituents | Synthesis Method | Reference |

| 1,2-Dimethylcyclohexane | Two methyl groups on adjacent carbons | Not specified | doubtnut.com |

| 1,3-Dimethylcyclohexane | Two methyl groups separated by one carbon | Not specified | quora.com |

| 1,4-Dimethylcyclohexane | Two methyl groups in a para-like arrangement | Not specified | doubtnut.com |

| 2,3-Dimethyl-2-methoxyethyl phenylcyanoacrylate | 2,3-dimethyl and 2-methoxyethyl groups | Knoevenagel condensation | chemrxiv.org |

| 3,4-Dimethyl-2-methoxyethyl phenylcyanoacrylate | 3,4-dimethyl and 2-methoxyethyl groups | Knoevenagel condensation | chemrxiv.org |

| Propafenone analogues | Various alkylamino side chains | Alkylation with epichlorohydrin and amine ring-opening | acs.org |

Introduction of Diverse Functional Groups for Modulation of Electronic and Steric Properties

The introduction of various functional groups onto the benzophenone scaffold is a key strategy for altering its electronic and steric characteristics, thereby influencing its reactivity and biological activity. ashp.org Functional groups can be categorized based on their electronic effects (electron-donating or electron-withdrawing) and their size (steric bulk). ashp.orgmasterorganicchemistry.com

Electronic Effects:

Electron-donating groups , such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, can increase the electron density of the aromatic ring through resonance and inductive effects. ashp.org This can enhance the reactivity of the molecule in certain reactions. For instance, the lone pair of electrons on the nitrogen atom in an amino group can be delocalized into the benzene ring, increasing its light-absorbing capabilities. researchgate.net

Electron-withdrawing groups , like nitro (-NO2) and trifluoromethyl (-CF3) groups, decrease the electron density of the aromatic ring, which can affect the molecule's reactivity and photophysical properties. acs.org

Steric Effects: The size and shape of functional groups can influence how a molecule interacts with other molecules or biological targets. Bulky groups can hinder certain reaction pathways due to steric hindrance. learncbse.in

The synthesis of functionally diverse benzophenones can be achieved through various organic reactions. For example, hydroxyl groups can be introduced, and their subsequent alkylation can lead to ether derivatives. acs.org Amino groups can also be incorporated to create aminobenzophenones. nih.gov

The table below summarizes the effects of different functional groups on the properties of benzophenones.

| Functional Group | Electronic Effect | Steric Effect | Impact on Properties |

| Hydroxyl (-OH) | Electron-donating (via resonance), Electron-withdrawing (via induction) | Moderate | Increases polarity and potential for hydrogen bonding. ashp.org |

| Methoxy (-OCH3) | Electron-donating | Moderate | Increases electron density of the ring. ashp.org |

| Amino (-NH2) | Electron-donating | Moderate | Can enhance light absorption. researchgate.net |

| Nitro (-NO2) | Electron-withdrawing | Moderate | Decreases ring electron density, affecting reactivity. acs.org |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Bulky | Significantly alters electronic properties. acs.org |

| Alkyl groups (-CH3, -C2H5) | Electron-donating (via induction) | Varies with size | Can influence solubility and steric interactions. ashp.org |

Strategies for Chiral Benzophenone Derivatives and Asymmetric Synthesis

The synthesis of chiral benzophenone derivatives, where the molecule is non-superimposable on its mirror image, is of significant interest, particularly in medicinal chemistry, as different enantiomers can have distinct biological activities. mdpi.com Asymmetric synthesis aims to produce a single enantiomer in excess. youtube.com

Several strategies are employed for the asymmetric synthesis of chiral compounds:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comub.edu The chirality of the starting material is incorporated into the final product. ub.edu

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding a chiral product. nih.gov

Chiral Catalysts: Chiral catalysts, including enzymes and small organic molecules (organocatalysts), can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. mdpi.comub.eduyoutube.com For instance, chiral aziridine-phosphines have been used as catalysts in asymmetric Morita–Baylis–Hillman reactions. mdpi.com Metal-based chiral catalysts, such as iridium and rhodium complexes, are also used in asymmetric photoredox chemistry. nih.gov

The stereochemical outcome of a reaction can be influenced by both steric and electronic factors of the chiral catalyst or auxiliary, which guide the approach of the reactants. ub.edu

Elucidation of Structure-Reactivity and Structure-Photophysical Relationships in Substituted Benzophenones

The relationship between the molecular structure of substituted benzophenones and their reactivity and photophysical properties is a critical area of research. acs.orgnih.gov

Structure-Reactivity Relationships: The reactivity of benzophenone derivatives is highly dependent on the nature and position of their substituents. acs.org For example, the rate of photoreduction of benzophenones is significantly affected by ring substitution. acs.org Electron-donating or -withdrawing groups alter the electron density of the carbonyl group and the aromatic rings, thereby influencing the rates and activation energies of reactions. acs.orglearncbse.in Computational methods, such as Density Functional Theory (DFT), are often used to understand these relationships by calculating parameters like reaction enthalpies and the stability of reaction intermediates. acs.org

Structure-Photophysical Relationships: The photophysical properties of benzophenones, such as their absorption and emission of light, are also strongly influenced by their molecular structure. researchgate.netnih.gov Substituents can cause shifts in the absorption spectra (solvatochromism) and affect the efficiency of processes like thermally activated delayed fluorescence (TADF). nih.govacs.orgresearchgate.net The geometry of the molecule, including the twist angle between the two phenyl rings, plays a significant role in its photophysical behavior. nih.gov Intramolecular interactions, such as hydrogen bonding, can also impact these properties. researchgate.net Molecular modeling is a valuable tool for elucidating the connection between structure and photophysical characteristics by examining parameters like excited state energies and electronic transitions. nih.govacs.org

The following table highlights key relationships between structure and properties in substituted benzophenones.

| Structural Feature | Impact on Reactivity | Impact on Photophysical Properties |

| Ring Substituents (electronic effects) | Alters reaction rates and activation energies. acs.org | Causes spectral shifts and influences fluorescence efficiency. nih.gov |

| Ring Substituents (steric effects) | Can hinder reaction pathways. learncbse.in | Affects molecular conformation and excited state dynamics. |

| Molecular Conformation (e.g., ring twist angle) | Influences accessibility of the reactive center. | Affects conjugation and energy levels of molecular orbitals. nih.gov |

| Intramolecular Hydrogen Bonding | Can stabilize transition states. | Can lead to specific solvatochromic behavior and affect excited state proton transfer. researchgate.net |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as Photoinitiators in Polymerization Processes: Mechanistic Insights

Benzophenone (B1666685) and its derivatives are widely recognized as effective Type II photoinitiators. researchgate.nettaylorandfrancis.com Upon absorption of UV radiation, the benzophenone moiety is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state is the key reactive species in the initiation of polymerization. It does not cleave unimolecularly but instead abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. This latter radical is responsible for initiating the polymerization of monomers like acrylates. The general mechanism is depicted below:

General Mechanism of Type II Photoinitiation by Benzophenones

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H (Co-initiator) → [BP-H]• (Ketyl radical) + R• (Initiating radical)

Initiation: R• + Monomer → Polymer Chain Growth

The efficiency of this process is influenced by the substituents on the benzophenone core. mdpi.com The electron-donating nature of the dimethyl and methoxy (B1213986) groups in 2,5-Dimethyl-3'-methoxybenzophenone is expected to enhance the stability of the resulting ketyl radical, potentially influencing the kinetics of the polymerization reaction. The substitution pattern can also affect the absorption characteristics of the molecule. mdpi.com

| Property | General Influence of Substituents on Benzophenone Photoinitiators | Postulated Effect for this compound |

| Absorption Spectrum | Electron-donating groups can cause a red-shift (to longer wavelengths). mdpi.com | The dimethyl and methoxy groups may shift the absorption maximum, potentially allowing for the use of different light sources (e.g., LED). |

| Reactivity of Triplet State | The energy and lifetime of the triplet state are crucial for efficient hydrogen abstraction. | The electronic effects of the substituents would modulate the energy of the triplet state, impacting its reactivity towards the co-initiator. |

| Migration Stability | Higher molecular weight and functional groups can reduce migration from the cured polymer. rsc.org | While not a polymeric photoinitiator itself, its higher molecular weight compared to unsubstituted benzophenone could lead to slightly reduced migration. |

Catalytic Roles and Ligand Design in Organic Reactions: Beyond Stoichiometry

While benzophenones are primarily known as stoichiometric reagents in photochemistry, the development of chiral benzophenone catalysts has opened avenues for their use in asymmetric synthesis. acs.org These catalysts can operate via selective hydrogen abstraction to achieve kinetic resolution of racemic mixtures. For instance, a chiral benzophenone catalyst can selectively react with one enantiomer of a heterocyclic lactam, leading to its oxidation and allowing the other enantiomer to be recovered in high enantiomeric excess. acs.org

The potential for this compound to act as a catalyst or a ligand in catalysis is an area ripe for exploration. The oxygen atom of the methoxy group and the carbonyl oxygen could potentially act as a bidentate ligand for metal centers. The electronic properties, modulated by the dimethyl and methoxy groups, could influence the stability and reactivity of such a metal complex.

Potential Catalytic Applications and Ligand Design Aspects

| Application/Design Aspect | General Principle for Substituted Benzophenones | Hypothesized Role for this compound |

| Asymmetric Catalysis | Chiral benzophenones can act as photocatalysts for kinetic resolution. acs.org | If synthesized in an enantiomerically pure form (e.g., through atropisomerism), it could potentially be used in asymmetric transformations. |

| Ligand for Metal Catalysis | The carbonyl and other heteroatom-containing substituents can coordinate to metal centers. taylorandfrancis.com | The carbonyl and methoxy oxygens could form a chelate with a metal, with the electronic properties of the aryl rings influencing the catalytic activity of the metal center. |

| Organocatalysis | The benzophenone scaffold can be incorporated into larger, multifunctional organocatalysts. | It could serve as a structural motif in a larger catalyst, where its rigidity and defined geometry could be advantageous. |

Building Blocks for Complex Molecular Architectures and Heterocycles

The benzophenone scaffold is a versatile building block in organic synthesis, providing a rigid core that can be elaborated into more complex structures. nih.gov The synthesis of various heterocyclic compounds often proceeds through intermediates that can be derived from benzophenone-like precursors. For example, the reaction of substituted ketones with other reagents can lead to the formation of pyridines, pyrimidines, and other heterocyclic systems. yidu.edu.cn

This compound could serve as a starting material for a variety of complex molecules. The carbonyl group is a key functional handle for reactions such as Wittig olefination, Grignard additions, and reductive aminations. The aryl rings can be further functionalized through electrophilic aromatic substitution, with the existing dimethyl and methoxy groups directing the position of incoming substituents.

Synthetic Transformations and Potential Products

| Reaction Type | General Transformation | Potential Products from this compound |

| Grignard Reaction | Addition of an organometallic reagent to the carbonyl group to form a tertiary alcohol. | Chiral tertiary alcohols that could be precursors to other complex molecules. |

| Wittig Reaction | Conversion of the carbonyl group to a carbon-carbon double bond. | Substituted alkenes that can undergo further transformations like polymerization or cyclization. |

| Cyclization Reactions | Intramolecular or intermolecular reactions to form heterocyclic rings. | Fused heterocyclic systems with potential biological or material applications. |

| Friedel-Crafts Acylation/Alkylation | Further substitution on the aromatic rings. | More highly functionalized benzophenone derivatives for use in materials or as pharmaceutical intermediates. |

Precursors for Photoreactive Materials: Chemical Transformation Pathways

The ability of the benzophenone moiety to be photoactivated makes it a valuable component in the design of photoreactive materials. mdpi.com One common strategy is to incorporate benzophenone derivatives into polymer chains, either as a pendant group or within the main chain. rsc.orgacs.org Upon irradiation, these polymer-bound benzophenone units can abstract hydrogen atoms from neighboring polymer chains, leading to cross-linking and the formation of a stable network. This process is utilized in applications such as photoresists and biocompatible hydrogels. rsc.org

This compound could be chemically modified to be incorporated into a polymer backbone. For instance, the introduction of a polymerizable group (like a vinyl or acryloyl group) onto one of the aromatic rings would allow it to be copolymerized with other monomers. The resulting polymer would be photoreactive, with the cross-linking efficiency and other properties being tunable through the concentration of the benzophenone-containing monomer and the nature of the other comonomers.

Pathways to Photoreactive Materials

| Step | Description | Relevance to this compound |

| 1. Functionalization | Introduction of a polymerizable group (e.g., vinyl, acrylate) onto the benzophenone structure. | The aryl rings of this compound could be functionalized via standard aromatic chemistry to introduce a reactive handle for polymerization. |

| 2. Polymerization | Copolymerization of the functionalized benzophenone with other monomers. | This would create a polymer with pendant this compound units. |

| 3. Cross-linking | Irradiation of the polymer film with UV light to induce cross-linking via hydrogen abstraction by the excited benzophenone moieties. | The resulting cross-linked material would have properties influenced by the specific substituents on the benzophenone core. |

Emerging Research Frontiers and Methodological Innovations for 2,5 Dimethyl 3 Methoxybenzophenone

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning models, trained on vast datasets of chemical reactions, can identify subtle patterns and relationships between reactants, reagents, catalysts, and reaction conditions. beilstein-journals.org For the synthesis of 2,5-Dimethyl-3'-methoxybenzophenone, which is typically achieved through a Friedel-Crafts acylation or a Grignard reaction, ML algorithms could be employed to:

Predict Reaction Yields: By analyzing the structural features of the starting materials (2,5-dimethylbenzoyl chloride and anisole, or the corresponding Grignard reagent and aldehyde), ML models can forecast the expected yield under various conditions, minimizing the need for extensive trial-and-error experimentation. rjptonline.org

Optimize Reaction Conditions: AI-driven platforms can systematically explore a multidimensional parameter space (e.g., temperature, solvent, catalyst loading, reaction time) to identify the optimal conditions for maximizing yield and minimizing impurities. nih.govrsc.org This is particularly valuable for complex reactions where multiple variables interact in non-obvious ways.

Discover Novel Synthetic Pathways: Retrosynthesis software, powered by machine learning, can propose alternative synthetic routes to this compound, potentially identifying more efficient or sustainable pathways that have not yet been explored experimentally.

The integration of AI and ML into the daily workflow of organic chemists is expected to accelerate the discovery and development of new molecules and synthetic methodologies. rjptonline.orgeurekalert.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predict the major and minor products of the Friedel-Crafts acylation between 2,5-dimethylbenzoyl chloride and anisole. | Reduced experimental effort in product identification and characterization. |

| Condition Optimization | Determine the optimal temperature and catalyst for the Grignard reaction between 3-methoxy-phenylmagnesium bromide and 2,5-dimethylbenzaldehyde (B165460). | Increased reaction yield and purity, leading to lower production costs. |

| Retrosynthesis | Propose novel disconnection strategies for the synthesis of the target molecule. | Discovery of more efficient and sustainable synthetic routes. |

Continuous Flow Chemistry and Microreactor Technology for Efficient Synthesis

Traditional batch synthesis, while widely used, can suffer from limitations in terms of scalability, safety, and process control. Continuous flow chemistry, often utilizing microreactors, offers a compelling alternative for the synthesis of fine chemicals like this compound. kth.secapes.gov.brnih.gov This technology involves the continuous pumping of reactants through a network of small-diameter tubes or channels, where mixing and reaction occur. kth.senih.gov

The key advantages of continuous flow synthesis for a compound like this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and minimizing the formation of thermal degradation byproducts. capes.gov.brnih.gov This is particularly beneficial for exothermic reactions like Friedel-Crafts acylations.

Improved Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling hazardous reagents or intermediates. nih.gov

Increased Reproducibility and Scalability: Flow reactors offer precise control over reaction parameters, leading to highly reproducible results. Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactors, rather than by increasing the size of the reaction vessel. kth.se

Integration of In-line Analysis: Continuous flow systems can be readily coupled with in-line analytical techniques, such as spectroscopy, for real-time monitoring and optimization of the reaction.

For the synthesis of this compound, a continuous flow process could be designed where streams of the appropriate starting materials are continuously mixed and heated in a microreactor, followed by in-line purification to yield the final product. One could envision a process for producing 2,5-dimethylfuran (B142691) from fructose (B13574) using heterogeneous catalysis in a continuous flow reactor as a model for the potential of this technology. rsc.org

Advanced In-situ Spectroscopic Monitoring and Real-time Reaction Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. acs.orgspectroscopyonline.comnih.gov

For the synthesis of this compound, particularly through a Grignard reaction, in-situ monitoring can be transformative. mt.com The formation of the Grignard reagent itself can have a variable induction period, and its subsequent reaction with the carbonyl compound is often rapid and exothermic. mt.com Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to:

Track Reactant Consumption and Product Formation: By monitoring the characteristic vibrational frequencies of the starting materials and the benzophenone (B1666685) product, the progress of the reaction can be followed in real-time.

Identify and Characterize Reaction Intermediates: In-situ spectroscopy can help to detect transient intermediates, providing crucial information about the reaction mechanism. spectroscopyonline.com For instance, in the Grignard synthesis of triphenylmethanol (B194598) from benzophenone, color changes indicate the progress of the reaction.

Ensure Reaction Completion and Control: Real-time data allows for the precise determination of the reaction endpoint, preventing unnecessary heating or the addition of excess reagents. This is especially important in controlling exothermic events. mt.com

The application of in-situ monitoring is not limited to FTIR. Other techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide complementary information about the reaction progress and the molecular environment. acs.org

Table 2: In-situ Spectroscopic Techniques for Monitoring Benzophenone Synthesis

| Spectroscopic Technique | Information Provided | Application to this compound Synthesis |

| FTIR Spectroscopy | Changes in functional groups (e.g., disappearance of C=O in aldehyde, appearance of C-O in alcohol intermediate). | Monitoring the conversion of 2,5-dimethylbenzaldehyde and the formation of the benzhydrol intermediate during a Grignard synthesis. |

| Raman Spectroscopy | Information on molecular vibrations, particularly for non-polar bonds. | Complementary to FTIR, can monitor the aromatic ring vibrations and the carbonyl group. |

| NMR Spectroscopy | Detailed structural information and quantification of species in solution. | Following the disappearance of reactant signals and the appearance of product signals to determine reaction kinetics. |

Theoretical Advances in Predicting Complex Photochemical and Catalytic Transformations

The behavior of molecules, particularly their reactivity and photochemical properties, can be predicted with increasing accuracy using theoretical and computational chemistry. nih.govnih.gov For this compound, a member of the benzophenone family known for its photochemical activity, these theoretical advances are particularly relevant.

Computational methods, such as Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to:

Predict Photochemical Behavior: Benzophenones are known to undergo photochemical reactions, such as photoreduction and photoisomerization. researchgate.netnih.gov Theoretical calculations can predict the excited state properties of this compound and its potential to undergo such transformations upon exposure to UV light. This is crucial for understanding its stability and potential applications in photochemistry. Studies on the photochemical transformation of benzophenone-3 in water have shown that both direct and indirect photodegradation can occur, with the involvement of reactive oxygen species. nih.govresearchgate.net

Elucidate Catalytic Mechanisms: For catalytic syntheses of benzophenones, computational modeling can provide detailed insights into the reaction mechanism at the molecular level. acs.org This includes understanding the role of the catalyst, the structure of transition states, and the factors that control selectivity. For instance, computational studies have been used to investigate the mechanism of cytochrome P450-catalyzed metabolism of benzophenone-3. nih.gov

Design Novel Catalysts: By understanding the principles of catalysis through theoretical models, it becomes possible to design new and more efficient catalysts for the synthesis of substituted benzophenones. This could involve modifying the ligands on a metal catalyst or designing novel organocatalysts.

The synergy between theoretical predictions and experimental validation is a powerful approach for advancing the understanding and application of complex molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-3'-methoxybenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can be approached via the hetero-Diels–Alder reaction, leveraging thioketones with dienes (e.g., 2,3-dimethyl-1,3-butadiene) to form the benzophenone backbone . For methoxy group incorporation, consider using fluorinated solvents (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol) to enhance reaction efficiency, as demonstrated in analogous methoxy-substituted compound syntheses . Optimize reaction temperature (room temperature to 80°C) and oxidant selection (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) to improve yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- Single-crystal X-ray crystallography resolves bond lengths and angles, particularly for verifying methoxy and methyl substituent positions .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon connectivity. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- IR spectroscopy confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to separate polar byproducts. For higher purity, recrystallization in ethanol or dichloromethane-hexane mixtures is effective, as shown in analogous benzophenone derivatives . Monitor purity via thin-layer chromatography (TLC) with UV visualization.

Advanced Research Questions

Q. How does the oxidation state of sulfur-containing analogs influence the electrochemical behavior of this compound?

- Methodological Answer : Electrochemical studies (cyclic voltammetry, square wave voltammetry) reveal that sulfur oxidation (e.g., sulphide to sulfone) induces an anodic shift (~100 mV) in ferrocenyl-based oxidation potentials. This shift correlates with electron-withdrawing effects, which can be extrapolated to methoxy/methyl-substituted benzophenones . In situ UV-Vis/NIR spectroscopy identifies intervalence charge-transfer (IVCT) transitions in mixed-valent systems, useful for probing redox-active derivatives .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Perform accelerated stability testing by incubating the compound in buffered solutions (pH 3–10) at 40°C for 14 days. Analyze degradation products via LC-MS or voltammetric methods, as demonstrated in studies of structurally related benzophenones (e.g., 2-hydroxy-γ-methoxybenzophenone) . Compare kinetic degradation rates to identify pH-sensitive functional groups (e.g., methoxy or carbonyl).

Q. What computational modeling approaches are suitable for predicting the spectroscopic and redox properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic transitions and redox potentials. Validate predictions against experimental X-ray crystallography data (e.g., bond distances in methoxy-substituted aromatics) and spectroelectrochemical results . Focus on frontier molecular orbitals (HOMO-LUMO gaps) to explain electrochemical shifts and IVCT behavior .

Q. How do steric effects from methyl and methoxy substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2,5-dimethyl groups may reduce catalytic efficiency in Suzuki-Miyaura couplings. Mitigate this by using bulky phosphine ligands (e.g., SPhos or XPhos) and optimizing reaction temperatures (80–100°C). Compare yields with less-hindered analogs to quantify steric effects, as seen in dihydrothiopyran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products